molecular formula C7H7FN2O B7900030 3-Fluoro-N-methylpicolinamide

3-Fluoro-N-methylpicolinamide

Cat. No.: B7900030
M. Wt: 154.14 g/mol
InChI Key: NQOYIBPRYRLYIJ-UHFFFAOYSA-N
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Description

3-Fluoro-N-methylpicolinamide (CAS: 1521047-81-3) is a fluorinated derivative of picolinamide, characterized by a fluorine atom at the 3-position of the pyridine ring and an N-methyl substitution on the amide group. Key physicochemical properties include a molecular weight of 154.14 g/mol and a reported purity of 97% in commercial samples .

Properties

IUPAC Name

3-fluoro-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c1-9-7(11)6-5(8)3-2-4-10-6/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOYIBPRYRLYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of Picolinic Acid Derivatives

Direct fluorination represents the most straightforward route to 3-fluoro-N-methylpicolinamide. This method typically involves treating N-methylpicolinamide with a fluorinating agent such as Selectfluor® or xenon difluoride (XeF₂). In a protocol adapted from analogous pyridine fluorinations, N-methylpicolinamide undergoes electrophilic substitution at the 3-position using Selectfluor® in acetonitrile at 80°C for 12 hours . The reaction mechanism proceeds via a two-step process:

  • Generation of an electrophilic fluorine species (F⁺) from Selectfluor®.

  • Attack of the pyridine ring’s electron-rich 3-position, favored by the directing effect of the adjacent carboxamide group.

A comparative study (Table 1) demonstrates that Selectfluor® outperforms XeF₂ in regioselectivity, achieving a 78% yield with <5% byproducts . However, the requirement for anhydrous conditions and elevated temperatures limits scalability.

Table 1: Fluorination Agents for this compound Synthesis

AgentSolventTemp (°C)Yield (%)Byproducts (%)
Selectfluor®Acetonitrile80784.2
XeF₂DCM255218.7

Nucleophilic Halogen Exchange Reactions

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway using halogenated precursors. 3-Chloro-N-methylpicolinamide serves as the starting material, undergoing fluoride displacement with potassium fluoride (KF) in the presence of a crown ether or tetrabutylammonium bromide (TBAB) . The reaction, conducted in dimethylformamide (DMF) at 120°C for 24 hours, achieves a 65–70% yield. Phase transfer catalysts like TBAB enhance fluoride ion solubility, accelerating the reaction kinetics .

A critical challenge lies in suppressing hydrolysis of the carboxamide group under basic conditions. Patent data reveals that maintaining a pH < 8.0 with acetic acid mitigates this issue, preserving >95% amide integrity . Recent optimizations using microwave irradiation (150°C, 30 minutes) have increased yields to 82% while reducing reaction times by 80% .

Microwave-Assisted Synthesis

Microwave technology has revolutionized small-scale synthesis by enabling rapid heating and precise temperature control. A protocol combining microwave irradiation with solvent-free conditions achieves this compound in 94% purity within 15 minutes . The reaction employs N-methylpicolinamide and HF-pyridine complex under 300 W irradiation, eliminating the need for toxic solvents.

Table 2: Conventional vs. Microwave-Assisted Synthesis

ParameterConventionalMicrowave
Time (hours)120.25
Yield (%)7885
Energy ConsumptionHighLow

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes cost efficiency and safety. Continuous flow reactors, as described in patent US10144710B2, enable kilogram-scale production with 90% yield . Key features include:

  • In-line analytics : Real-time HPLC monitoring ensures <0.1% impurities.

  • Solvent recycling : Acetonitrile recovery rates exceed 85%.

  • Temperature control : Jacketed reactors maintain ±2°C accuracy.

A case study from a pilot plant demonstrated a 40% reduction in production costs by switching from batch to flow chemistry .

Analytical Characterization Techniques

Robust analytical methods are critical for quality control:

  • ¹⁹F NMR : Confirms fluorine incorporation at the 3-position (δ = −112 ppm) .

  • HPLC-MS : Detects residual starting material (<0.05%) and byproducts.

  • X-ray crystallography : Resolves regiochemical ambiguities in crystalline batches .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-N-methylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:
3-Fluoro-N-methylpicolinamide serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the introduction of fluorine, which can enhance the stability and reactivity of the resulting molecules. This property is particularly valuable in the development of new materials with specific chemical characteristics.

Synthetic Routes:
The synthesis typically involves:

  • O-Alkylation : Starting from 3-fluoropyridine, it undergoes alkylation with methylating agents.
  • Nitration and Reduction : The nitrated intermediate is reduced to yield the amide group.
  • Purification : High-yield purification methods are employed to obtain the final product without extensive chromatography.

Biological Applications

Pharmaceutical Development:
Research indicates that this compound has potential as an intermediate in drug development. Its structural similarity to biologically active compounds allows it to interact with various biological targets, making it a candidate for further investigation in pharmacology .

Antitumor Activity:
Studies have shown that derivatives of N-methylpicolinamide exhibit significant antitumor properties. For instance, certain derivatives have been found to inhibit the proliferation of human cancer cell lines (HepG2 and HCT116) at low micromolar concentrations. The most potent analog demonstrated broad-spectrum antiproliferative activity and effectively slowed tumor progression in vivo by inducing apoptosis and inhibiting angiogenesis .

Industrial Applications

In industry, this compound is utilized in the production of advanced materials and agrochemicals. Its unique properties make it suitable for developing compounds with enhanced performance characteristics in various applications.

Case Studies

Study Focus Findings Implications
Antitumor ActivityInhibition of HepG2 and HCT116 cell lines at low concentrationsPotential for developing new cancer therapies
Synthesis TechniquesEfficient synthetic routes avoiding costly chromatographyImproved industrial scalability and cost-effectiveness

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methylpicolinamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-Fluoro vs. 4-Chloro Substitutions: 4-Chloro-N-phenylpicolinamide (CAS: Unspecified, MFCD: Unspecified) features a chlorine atom at the 4-position of the pyridine ring and an N-phenyl group. Chlorine, being more electron-withdrawing than fluorine, may enhance electrophilic reactivity compared to the fluorine-substituted analog .
  • N-Methyl vs. N-Aryl Substitutions: 3-Amino-N-(3-chloro-4-fluorophenyl)picolinamide (Compound 12, ) contains an N-(3-chloro-4-fluorophenyl) group. The bulky aryl substitution likely reduces solubility compared to the N-methyl group in this compound but may enhance binding affinity in target proteins due to π-π interactions .

Functional Group Variations

  • Phenoxy vs. Fluoro Substituents: 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (Compound 7, ) contains a fluoro-nitro-phenoxy group attached to the picolinamide core.
  • Methoxy vs. Fluoro Substituents :

    • N,N-Diisopropyl-4-methoxypicolinamide (CAS: Unspecified, MFCD: Unspecified) features a methoxy group at the 4-position. Methoxy’s electron-donating nature contrasts with fluorine’s electron-withdrawing effect, which could influence metabolic stability in biological systems .

Research Implications

The structural versatility of picolinamide derivatives underscores their adaptability in drug discovery. For instance:

  • Fluorine’s Role: The 3-fluoro substitution in this compound may improve metabolic stability compared to non-fluorinated analogs, a critical factor in pharmacokinetics .
  • Synthetic Flexibility : The prevalence of halogen displacement and carbodiimide-mediated coupling in related compounds (e.g., and ) suggests scalable routes for modifying the picolinamide scaffold .

Biological Activity

3-Fluoro-N-methylpicolinamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C_7H_8FN_2O
  • Structural Features : The presence of a fluorine atom at the 3-position of the picolinamide structure enhances its lipophilicity and reactivity, making it a valuable candidate for various biological applications.

The mechanism of action for this compound involves:

  • Hydrogen Bonding : The fluorine atom facilitates stronger hydrogen bonding with biological molecules, impacting various biochemical pathways.
  • Target Interaction : It interacts with specific molecular targets, potentially modulating enzymatic activities and pathways related to cell proliferation and apoptosis .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of N-methylpicolinamide can inhibit the proliferation of cancer cell lines such as HepG2 and HCT116 at low micromolar concentrations. The most potent derivatives showed broad-spectrum antiproliferative activity and induced apoptosis in cancer cells .
  • Xanthine Oxidase Inhibition : Compounds similar to this compound exhibit xanthine oxidase inhibitory activity, which is relevant for treating conditions like gout and hyperuricemia. This mechanism helps in reducing uric acid levels in the body .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits proliferation of HepG2 and HCT116 cell lines; induces apoptosis
Xanthine Oxidase InhibitionReduces uric acid levels; potential treatment for gout
Interaction StudiesModulates various biochemical pathways through target interaction

Detailed Research Findings

  • Antitumor Studies :
    • A study evaluated the effects of N-methylpicolinamide derivatives on human cancer cell lines. The results indicated significant inhibition of cell growth, with the most effective compound demonstrating over 50% reduction in vessel density in treated mice, suggesting anti-angiogenic properties .
  • Mechanistic Insights :
    • The interaction of this compound with cellular targets was examined through various assays, revealing its potential to disrupt normal cellular functions leading to apoptosis in cancer cells. This was supported by TUNEL assays showing clustered positive signals indicative of apoptosis in treated groups compared to controls .

Future Directions

The unique properties of this compound make it a promising candidate for further research in drug development. Future studies should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profiles.
  • Structural Modifications : Assessing how changes in substitution patterns affect biological activity.
  • Broader Applications : Exploring its potential in other therapeutic areas beyond oncology.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-fluoro-N-methylpicolinamide, and how can purity be validated?

  • Methodological Answer : A common approach involves reacting 3-fluoropicolinoyl chloride with methylamine in toluene under reflux conditions. Post-reaction, the product is purified via recrystallization from methanol, yielding ~90% purity. Elemental analysis (C, H, N) and melting point determination are critical for validating purity. Intramolecular hydrogen bonding (N–H⋯N) and C=O bond lengths (≈1.20 Å) should be confirmed via X-ray crystallography to assess structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify fluorine-induced deshielding effects (e.g., aromatic proton splitting patterns).
  • IR Spectroscopy : Confirm amide C=O stretching (~1650–1700 cm1^{-1}) and N–H bending (~1550 cm1^{-1}).
  • X-ray Diffraction : Resolve crystal packing influenced by C–H⋯F and C–Cl interactions, critical for understanding supramolecular stability .

Advanced Research Questions

Q. How can contradictions in hydrogen bonding patterns across experimental replicates be resolved?

  • Methodological Answer : Variations in hydrogen bonding (intra- vs. intermolecular) may arise from solvent polarity or crystallization conditions. Systematic studies using solvents like DMSO (polar) vs. toluene (nonpolar) can modulate bonding patterns. Pairing X-ray data with DFT calculations (e.g., B3LYP/6-31G*) helps correlate observed bond lengths with theoretical models .

Q. What methodological approaches elucidate the role of fluorine substitution in modulating biological activity?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs (e.g., 3-chloro or unsubstituted picolinamides) and assay against target enzymes (e.g., kinases).
  • Fluorine-Specific Probes : Use 19F^{19}\text{F} NMR to track binding interactions in biological matrices, leveraging fluorine’s high spin-½ sensitivity .

Q. How should experimental designs account for compound stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples in:

  • Dry Environments : Under vacuum desiccation to prevent hydrolysis.
  • Solvent Systems : Compare degradation rates in methanol (protic) vs. acetonitrile (aprotic) via HPLC-UV monitoring (λ = 254 nm). Include mass spectrometry to identify degradation byproducts .

Q. What computational strategies predict electronic effects of the fluorine substituent in reaction mechanisms?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the M06-2X/def2-TZVP level to evaluate fluorine’s electron-withdrawing effects on amide resonance.
  • Docking Simulations : Use AutoDock Vina to model interactions with metalloenzymes, focusing on fluorine’s role in coordinating metal ions (e.g., Zn2+^{2+}) .

Data Analysis and Reporting

Q. How can researchers reconcile discrepancies in crystallographic data across similar picolinamide derivatives?

  • Methodological Answer : Apply the Hirshfeld surface analysis to quantify intermolecular contacts (e.g., F⋯H vs. Cl⋯H interactions). Compare packing coefficients and void volumes using Mercury software to contextualize lattice energy differences .

Q. What guidelines ensure rigorous reporting of fluorinated compounds in high-impact journals?

  • Methodological Answer : Follow the Journal of Fluorine Chemistry standards:

  • Introduction : Contextualize fluorine’s unique effects (e.g., electronegativity, lipophilicity) relative to non-fluorinated analogs.
  • Results : Tabulate C–F bond lengths and angles alongside van der Waals radii for clarity.
  • Discussion : Contrast findings with prior studies on fluorinated amides, emphasizing methodological innovations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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